molecular formula C11H10O2 B180832 Ethyl 4-Ethynylbenzoate CAS No. 10602-03-6

Ethyl 4-Ethynylbenzoate

Cat. No.: B180832
CAS No.: 10602-03-6
M. Wt: 174.2 g/mol
InChI Key: CKAGLAFXBLZHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Ethynylbenzoate is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the ethynyl group is attached to the para position of the benzene ring, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and material science due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Ethynylbenzoate can be synthesized through several methods, one of the most common being the Sonogashira coupling reaction. This reaction involves the coupling of ethyl 4-iodobenzoate with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically proceeds in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the Sonogashira coupling reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form ethyl 4-ethylbenzoate using hydrogenation catalysts.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ethyl 4-carboxybenzoate or ethyl 4-ketobenzoate.

    Reduction: Ethyl 4-ethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-Ethynylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of polymers and advanced materials due to its ability to undergo polymerization reactions.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-Ethynylbenzoate largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. Its ethynyl group is particularly reactive, allowing it to participate in cycloaddition reactions and other coupling reactions. The molecular targets and pathways involved are specific to the reactions it undergoes.

Comparison with Similar Compounds

    Ethyl 4-Ethylbenzoate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    Ethyl 4-Iodobenzoate: Contains an iodine atom instead of the ethynyl group, making it suitable for different types of coupling reactions.

    4-Ethynylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness: Ethyl 4-Ethynylbenzoate is unique due to its ethynyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products.

Properties

IUPAC Name

ethyl 4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGLAFXBLZHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573863
Record name Ethyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-03-6
Record name Ethyl 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-ethynylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Silylacetylene 29-1 (9.40 g, 38 mmol) was dissolved in 100 mL EtOH, K2CO3 (0.25 g 1.8 mmol) was added and the mixture was stirred for 16 h, concentrated, and purified by flash chromatography (silica, 5% Et2O/hexane) provided 29-2 as a yellow oil.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 4-iodobenzoate (6.9 g, 25 mmol), (trimethylsilyl)acetylene (7.1 mL, 50 mmol) and triethylamine (200 mL) was purged with argon for 10 minutes, and then treated with bis(triphenylphosphine)palladium (II) chloride (175 mg, 0.25 mmol) and copper (I) iodide (48 mg, 0.25 mmol). The suspension was stirred at room temperature for 3 hours and concentrated under the vacuum of a water aspirator. The residue was dissolved in hexane and washed with 10% aqueous HCl. The layers were separated and the aqueous layer was extracted 2× with hexane. The combined organic fractions were washed with water, and brine. The separated organic layer was treated directly with 1M solution of tetrabutylammonium fluoride and THF (35 mL, 35 mmol). After 30 minutes, the solution was washed with water (2×), and brine, dried (MgSO4) and filtered through silica gel. The solvents were removed under reduced pressure and the residue was purified by silica gel chromatography (98:2, hexane:ethyl acetate) to give the title compound as a yellow oil.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
175 mg
Type
catalyst
Reaction Step Three
Name
copper (I) iodide
Quantity
48 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Ethynylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Ethynylbenzoate
Reactant of Route 3
Ethyl 4-Ethynylbenzoate
Reactant of Route 4
Ethyl 4-Ethynylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-Ethynylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-Ethynylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.